Octadeca-6,9-dien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octadeca-6,9-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,12-13,19H,2-8,11,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJDHYZGKEUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50825402 | |
| Record name | Octadeca-6,9-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71893-54-4 | |
| Record name | Octadeca-6,9-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Context of Octadeca 6,9 Dien 1 Ol
Distribution Across Biological Kingdoms
The chemical compound Octadeca-6,9-dien-1-ol has been identified in a variety of organisms, where it plays distinct roles, primarily in chemical communication and as a metabolic product. Its presence has been documented in insects, plants, microbes, marine life, and even vertebrates, highlighting its versatile biological functions.
Insect Pheromonal Glandular Secretions
Within the insect world, long-chain unsaturated alcohols are frequently employed as sex pheromones, facilitating communication for mating. While various isomers of octadecadien-1-ol and related compounds are known pheromone components in numerous lepidopteran species, specific documentation of this compound in the Sesiidae family (clearwing moths) is not prominently established in available research. Pheromones in the Sesiidae family are often C18 alcohols and acetates with double bonds at different positions, such as 2,13- and 3,13-octadecadien-1-ols and their acetates. For instance, a major sex pheromone component of the pear pest Euzophera pyriella, a member of the Pyralididae family, has been identified as (Z,E)-9,12-tetradecadien-1-ol, a structurally related but different compound. This underscores the high specificity of pheromonal communication, where subtle changes in chemical structure, including the position and geometry of double bonds, can lead to species-specific signals.
Plant Metabolomes and Phytochemical Profiles
The investigation of plant chemical constituents has revealed a vast array of secondary metabolites. In the context of Kaempferia galanga, a medicinal plant from the ginger family, extensive phytochemical analyses have identified numerous compounds, including terpenoids, flavonoids, and esters. up.ac.zaresearchgate.net However, this compound is not listed among the principal or minor chemical constituents of Kaempferia galanga. up.ac.zaresearchgate.netresearchgate.netiucnosgbull.org Notably, a study identified the related long-chain alcohol, (9E,12E)-octadeca-9,12-dien-1-ol, in the rhizome oils of this plant, alongside (6Z,9Z)-pentadeca-6,9-dien-1-ol, which has a shorter carbon chain. researchgate.net The primary aromatic compounds found in K. galanga are ethyl p-methoxycinnamate and ethyl cinnamate. iucnosgbull.orgup.ac.za
| Plant Species | Compound Identified | Reference |
| Kaempferia galanga | (9E,12E)-octadeca-9,12-dien-1-ol | researchgate.net |
| Kaempferia galanga | (6Z,9Z)-pentadeca-6,9-dien-1-ol | researchgate.net |
Microbial Secondary Metabolites
Fungi of the genus Aspergillus are recognized for their capacity to produce a diverse range of secondary metabolites. nih.gov These compounds exhibit a wide array of biological activities. Despite the extensive research into the secondary metabolism of Aspergillus species, the production of this compound has not been specifically reported. The known secondary metabolites from Aspergillus encompass various chemical classes, including polyketides, alkaloids, and terpenoids. nih.govresearchgate.net
Marine Organism Metabolite Expression
The marine environment is a rich source of unique chemical compounds. Studies on marine algae have identified a variety of lipids and fatty acid derivatives. In the brown alga Halopteris scoparia, a related compound, (Z,Z,Z)-octadeca-9,12,15-trien-1-ol, has been detected. nih.gov Research on the green alga Ulva fasciata has led to the identification of other classes of compounds, such as ceramides and different fatty acid derivatives, but not this compound. hmdb.canih.gov Similarly, comprehensive chemical analyses of the brown alga Cladostephus spongiosus have not documented the presence of this specific compound. researchgate.net
| Marine Alga Species | Related Compound Identified | Reference |
| Halopteris scoparia | (Z,Z,Z)-octadeca-9,12,15-trien-1-ol | nih.gov |
Isomeric Forms and Their Biological Presence
The biological activity of unsaturated compounds like this compound is highly dependent on the stereochemistry of their double bonds, leading to different geometric isomers (cis/trans, or Z/E). In the context of insect pheromones, different isomers can elicit varied behavioral responses, from attraction to inhibition. For example, in the winter moth, Operophtera brumata, the (3Z,6Z,9Z)-isomer of 1,3,6,9-nonadecatetraene is the sex attractant pheromone, while the (3E,6Z,9Z)-isomer can inhibit the attraction of a related species. nih.gov While specific isomers of this compound have not been definitively identified as key signaling molecules in the organisms listed in the outline, the principle of isomeric specificity is a fundamental concept in chemical ecology. The biological presence and specific roles of the (6Z,9Z), (6E,9Z), (6Z,9E), and (6E,9E) isomers of this compound remain an area for further investigation across different biological systems.
(Z,Z)-3,13-Octadecadien-1-ol
(Z,Z)-3,13-Octadecadien-1-ol is a well-documented insect sex pheromone, primarily associated with various species of clearwing moths (family Sesiidae). bedoukian.commedchemexpress.com This compound is a key attractant for several species, including the hornet clearwing (Sesia apiformis), western poplar clearwing (Paranthrene robiniae), and the redwood resin borer (Synanthedon sequoiae). bedoukian.commedchemexpress.com
The biosynthesis of this pheromone is understood to originate from fatty acid metabolism, a common pathway for Type I moth pheromones. The process involves a series of enzymatic steps, including desaturation, reduction, and sometimes acetylation, to produce the final active molecule. The corresponding acetate (B1210297) ester, (Z,Z)-3,13-octadecadien-1-yl acetate, is also a major pheromone component for numerous other clearwing species, such as the peachtree borer (Synanthedon exitiosa) and the squash vine borer (Melittia cucurbitae). bedoukian.com Research has shown that the specific (Z,Z) stereochemistry of the double bonds is critical for its biological activity, as it ensures a precise fit with the olfactory receptors of the target insect species. In some cases, the presence of the alcohol form, (Z,Z)-3,13-octadecadien-1-ol, in a pheromone blend dominated by the acetate can act as an inhibitor, demonstrating the high specificity of insect chemical communication systems.
| Property | Value |
| IUPAC Name | (3Z,13Z)-Octadeca-3,13-dien-1-ol |
| Molecular Formula | C₁₈H₃₄O |
| Molecular Weight | 266.46 g/mol |
| CAS Number | 66410-24-0 |
(Z,Z)-9,12-Octadecadien-1-ol (Linoleyl Alcohol)
Linoleyl alcohol, systematically known as (Z,Z)-9,12-Octadecadien-1-ol, is a polyunsaturated fatty alcohol. It is structurally derived from linoleic acid, an essential omega-6 fatty acid, through the reduction of the carboxylic acid group. wikipedia.orgacmesynthetic.com This colorless oil has been identified in the plant Bidens aurea. nih.gov
In biochemical contexts, linoleyl alcohol serves as a substrate for certain enzymes. For instance, the enzyme potato tuber lipoxygenase can catalyze the dioxygenation of linoleyl alcohol. This reaction results in the formation of two primary products: 9-hydroperoxyoctadecadien-1-ol and 13-hydroperoxyoctadecadien-1-ol. medchemexpress.com
| Property | Value |
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dien-1-ol |
| Molecular Formula | C₁₈H₃₄O |
| Molecular Weight | 266.46 g/mol |
| CAS Number | 506-43-4 |
Octadeca-9,12,15-trien-1-ol Isomers (e.g., (Z,Z,Z)-octadeca-9,12,15-trien-1-ol)
(Z,Z,Z)-octadeca-9,12,15-trien-1-ol, commonly known as linolenyl alcohol, is a long-chain fatty alcohol with three double bonds. nih.gov This compound is recognized for its antimicrobial properties. targetmol.com Specifically, it has been shown to inhibit the in-vitro growth of Gram-positive bacteria, such as the oral bacterium Streptococcus mutans. medchemexpress.com
Beyond its antimicrobial activity, linolenyl alcohol also functions in insect chemical communication. It has been identified as a pheromone component for two species of arctiid moths, Creatonotos transiens and Creatonotos gangis. medchemexpress.com
| Property | Value |
| IUPAC Name | (9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol |
| Molecular Formula | C₁₈H₃₂O |
| Molecular Weight | 264.45 g/mol |
| CAS Number | 506-44-5 |
Positional and Geometrical Isomers in Pheromone Blends (e.g., 2,13- and 3,13-octadecadien-1-ols)
The family of clearwing moths (Sesiidae) widely utilizes a variety of positional and geometrical isomers of octadecadienols and their derivatives (acetates and aldehydes) as sex pheromones. nih.govresearchgate.net The specific arrangement of double bonds and the functional group are crucial for species-specific attraction, enabling reproductive isolation among the more than 1,000 species in this family. researchgate.netresearchgate.net
Research has identified (E,Z)-2,13-octadecadien-1-ol as a key pheromone component for several species, including the currant clearwing moth (Synanthedon tipuliformis) and the squash vine borer (Melittia cucurbitae). bedoukian.com Similarly, isomers of 3,13-octadecadien-1-ol (B13684098) are critical components in the pheromone blends of other moths. For example, the pheromone of the clearwing moth Nokona pernix is a specific 9:1 ratio of (E,Z)-3,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol. researchgate.net
The complexity of these pheromone blends highlights the precision of chemical communication in insects. The presence of multiple components in specific ratios creates a unique chemical signature for each species, ensuring that males are attracted only to females of their own species. researchgate.net Synthetic versions of these pheromones are widely used in agriculture and forestry for monitoring and managing pest populations. usda.govangleps.com
| Property | (E,Z)-2,13-Octadecadien-1-ol | (E,Z)-3,13-Octadecadien-1-ol |
| IUPAC Name | (2E,13Z)-Octadeca-2,13-dien-1-ol | (3E,13Z)-Octadeca-3,13-dien-1-ol |
| Molecular Formula | C₁₈H₃₄O | C₁₈H₃₄O |
| Molecular Weight | 266.46 g/mol | 266.46 g/mol |
| CAS Number | 123551-47-3 | 66410-28-4 |
Chemical Synthesis Methodologies for Octadeca 6,9 Dien 1 Ol and Its Derivatives
Stereoselective Synthetic Approaches
Stereoselectivity is paramount in the synthesis of complex molecules like Octadeca-6,9-dien-1-ol. The biological activity of different isomers can vary significantly, necessitating synthetic routes that yield the desired stereoisomer with high purity. sci-hub.se
A cornerstone in the synthesis of unsaturated long-chain alcohols is the use of acetylene (B1199291) coupling reactions. These methods build the carbon skeleton by forming new carbon-carbon bonds between alkyne-containing fragments. The resulting triple bonds can then be selectively reduced to either (Z)- or (E)-alkenes, providing a high degree of control over the final geometry of the dienol.
Several geometrical isomers of dienols and their acetates have been synthesized utilizing acetylene coupling as a key step. tandfonline.comresearchgate.net For instance, the synthesis of (3Z,13E)-3,13-octadecadien-1-ol was achieved by coupling an enyne with a THP-protected butynol, followed by catalytic hydrogenation to create the (Z)-double bond. tandfonline.com This strategy highlights the modularity of using acetylene building blocks.
Commonly employed acetylene coupling reactions include:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for creating enyne systems, which are precursors to dienes. mdpi.com Additives like tetra-n-butyl ammonium (B1175870) fluoride (B91410) (TBAF) can significantly improve yields, especially when using aryl bromides. mdpi.com
Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne, typically in the presence of a copper(I) salt and an amine base. rsc.org It is particularly useful for synthesizing asymmetric diynes, which can be further elaborated into complex polyunsaturated systems. rsc.org The use of palladium co-catalysts can enhance the efficiency and scope of these reactions. rsc.org
The general approach involves the stereoselective reduction of the alkyne intermediates. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or Pd-BaSO₄ with quinoline, selectively produces the (Z,Z)-diene. Conversely, reduction with sodium in liquid ammonia (B1221849) (Birch reduction) or using lithium aluminum hydride (LiAlH₄) can yield the (E)-isomers. tandfonline.com
Table 1: Examples of Acetylene Coupling in Dienol Synthesis
| Coupling Reaction | Reactants | Catalyst System | Intermediate Product | Subsequent Reduction | Final Product Isomer | Ref |
|---|---|---|---|---|---|---|
| Sonogashira-type | 9-Decyn-1-ol derivative and 3-butyn-1-ol (B147353) derivative | Cu(I) salt | 3,13-Octadecadiyn-1-ol | Pd-BaSO₄, quinoline, H₂ | (Z,Z) | |
| Coupling | 5-Pentynyl bromide and 1-alkyne | Pd/Cu | Enyne | Catalytic Hydrogenation | Not specified | tandfonline.com |
Convergent synthesis aims to construct a complex molecule from several smaller, independently prepared fragments. This approach is often more efficient than a linear synthesis. The use of sulfone intermediates has emerged as a powerful strategy for the convergent synthesis of long-chain unsaturated alcohols. The sulfone group acts as a versatile "linchpin," enabling the coupling of different molecular fragments before being removed in a later step.
A key advantage of the sulfone group is the acidity of its α-protons, which allows for easy alkylation to form new carbon-carbon bonds. rsc.org More recently, catalytic methods involving the activation of the C–S bond have provided direct routes to new bond formations without the need for stoichiometric bases. rsc.org
In the context of dienol synthesis, a common strategy involves the α-alkylation of a sulfone with an alcohol, proceeding through a "borrowing hydrogen" or "hydrogen-borrowing" mechanism. acs.orgresearchgate.net In this process, a metal catalyst temporarily oxidizes an alcohol to an aldehyde, which then reacts with the nucleophilic sulfone. The catalyst then hydrogenates the resulting vinyl sulfone intermediate to furnish the final alkylated product. acs.org Catalysts based on manganese and ruthenium have proven effective for this transformation. acs.orgnii.ac.jp
A 1999 study demonstrated a convergent synthesis of (E,Z)- and (Z,Z)-isomers of a related octadecadienyl acetate (B1210297) using a sulfone intermediate as a common building block. The pivotal step was the coupling of the sulfone with an iodoacetylenic derivative, followed by desulfonylation, reduction, and acetylation to yield the target molecule. This highlights the sulfone's utility in assembling complex carbon skeletons with high stereochemical control.
Table 2: Catalytic Systems for Sulfone Alkylation with Alcohols
| Catalyst System | Substrates | Key Features | Ref |
|---|---|---|---|
| Mn-PNN-bipyridyl complex | Sulfones and various alcohols | High selectivity for alkylated product over alkenyl sulfone; low catalyst loading. | acs.org |
| Ru-MACHO complex | Sulfones and alcohols | Effective for linear sulfone synthesis; selectivity can be an issue with certain substrates. | nii.ac.jp |
Olefin Metathesis
Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, enabling the efficient synthesis of complex alkenes. sigmaaldrich.com It has become a vital tool in oleochemistry for modifying fatty acids and synthesizing long-chain alcohols. uantwerpen.bescielo.br Cross-metathesis, which involves the reaction between two different olefins, is particularly useful for changing the chain length of fatty acid derivatives. scielo.br
The development of functional-group-tolerant ruthenium-based catalysts (e.g., Grubbs catalysts) has allowed for metathesis reactions on substrates containing alcohol groups, making it directly applicable to the synthesis of compounds like this compound. uantwerpen.begoogle.com For example, the cross-metathesis of methyl oleate (B1233923) with oleyl alcohol can produce long-chain unsaturated diols. uantwerpen.be Ethenolysis, a specific type of cross-metathesis with ethylene, is used to create shorter-chain ω-unsaturated esters and alcohols, which are valuable building blocks. scielo.br
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes offer high atom and step economy by building molecular complexity in a single operation from simple starting materials.
Several types of cascade reactions have been developed for the synthesis of alkenyl alcohols and related structures:
Radical Cascade Reactions: An iron-catalyzed cascade reaction of allyl alcohols and acetylenic acids has been developed to construct polysubstituted α-alkenyl lactones. nih.govresearchgate.net This method involves the formation of an alkyl radical which then undergoes intramolecular addition. nih.govresearchgate.net
Prins/Friedel–Crafts Cyclization: This strategy uses a Lewis acid to promote a Prins cyclization of an aldehyde with an olefin, generating a carbocation that is trapped by an intramolecular Friedel–Crafts reaction to form complex cyclic alcohols. beilstein-journals.org
Rhodium-Catalyzed Cascades: A novel synthesis of 2-alkenylindoles was achieved through a Rh(III)-catalyzed cascade involving C-H alkenylation of an N-nitrosoaniline with a propargyl alcohol, followed by cyclization and dehydration. acs.orgnih.gov
These advanced strategies provide efficient and elegant pathways to complex molecular architectures characteristic of long-chain alkenyl alcohols.
Total Synthesis Strategies for Complex Isomers
The total synthesis of specific isomers of octadecadienols often combines several of the methodologies described above into a multi-step sequence. For example, the synthesis of (2E,13Z)-2,13-octadecadien-1-ol has been reported, demonstrating the assembly of a complex isomer. chemsynthesis.com
A representative strategy for a conjugated trienoic acid, which shares synthetic challenges with dienols, involved a seven-step synthesis starting from 1-heptyne. nih.gov The key steps included:
Palladium-catalyzed cross-coupling reactions to build an enyne aldehyde.
A stereoselective Wittig reaction to install a second double bond and extend the chain.
A stereocontrolled reduction of the internal triple bond to a (Z)-double bond.
Conversion of a terminal alcohol to a bromide, followed by carbonation to form the carboxylic acid. nih.gov
Similarly, the synthesis of various isomers of 3,13- and 2,13-octadecadien-1-ols and their acetates started from simple diols like 1,8-octanediol (B150283) or 1,9-nonanediol. tandfonline.comresearchgate.net The core of these syntheses relied on acetylene coupling reactions to construct the C18 backbone, followed by stereoselective reductions (e.g., Birch reduction for (E)-alkenes or catalytic hydrogenation for (Z)-alkenes) to install the desired double bond geometries. tandfonline.com
Novel Synthetic Routes and Methodological Advancements in Alkenyl Alcohol Preparation
The field of organic synthesis is continually evolving, with new methods offering milder conditions, higher efficiency, and novel reactivity. Several recent advancements are applicable to the preparation of alkenyl alcohols like this compound.
Sequential Relay Processes: Novel strategies are being developed that use a relay process where a catalyst performs multiple, distinct operations in one pot. This avoids the need to design a single, highly complex ligand and provides convenient access to complex molecules from simple precursors like alkyl halides. researchgate.net
Electrochemical Methods: Electrochemical approaches offer an environmentally benign way to conduct transformations. For example, an electrochemical oxidative radical trifluoromethylation/semipinacol rearrangement of alkenyl alcohols has been developed to synthesize β-CF₃-substituted ketones, using electrons as the oxidant and avoiding harsh chemical reagents. rsc.org
Visible-Light Photocatalysis: This method uses light to promote chemical reactions under mild conditions. A metal-free, visible-light-promoted aerobic oxidation of alkenyl silanes with alcohols has been reported for the synthesis of α-alkoxy ketones. bohrium.com This reaction proceeds via single-electron oxidation of the alkenyl silane (B1218182) and can be performed on a gram scale. bohrium.com
These cutting-edge methodologies represent the future of chemical synthesis, promising more sustainable and efficient routes to valuable long-chain alkenyl alcohols and their derivatives.
Chemical Ecological Roles and Inter Organismal Communication of Octadeca 6,9 Dien 1 Ol
Function as Insect Sex Pheromone Component
Octadecadien-1-ol isomers are integral to the sexual communication of many moth species. They function as powerful attractants, guiding males to receptive females, a critical step for successful reproduction. tandfonline.comnih.gov The specificity of these chemical signals is often remarkable, with slight variations in the chemical structure or blend ratio determining which species is attracted. researchgate.netresearchgate.net
The attractancy of octadecadien-1-ol isomers is highly species-specific. Different species respond to unique isomers or specific ratios of isomers, which helps prevent interbreeding.
For instance, the sequoia pitch moth, Synanthedon sequoiae, is effectively attracted by a single component. Field studies have demonstrated that the (Z,Z) isomer of 3,13-octadecadien-1-ol (B13684098) is an effective bait for trapping males of this species. researchgate.net
In contrast, the clearwing moth Nokona pernix relies on a precise blend of two different geometric isomers. Its sex pheromone has been identified as a 9:1 mixture of (3E,13Z)-3,13-octadecadien-1-ol and (3Z,13Z)-3,13-octadecadien-1-ol. tandfonline.comnih.govresearchgate.net This specific ratio is crucial for attracting N. pernix males effectively. tandfonline.comsakura.ne.jp
Table 1: Species-Specific Attractancy of Octadecadien-1-ol Isomers
| Species | Attractant Compound(s) | Blend Ratio | Source(s) |
|---|---|---|---|
| Synanthedon sequoiae (Sequoia Pitch Moth) | (Z,Z)-3,13-octadecadien-1-ol | Single Component | researchgate.net |
| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol & (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 | tandfonline.comnih.govresearchgate.net |
For the vast majority of moth species, a blend of multiple compounds is required to elicit the full sequence of male mating behavior, from long-range attraction to courtship. researchgate.net The presence and ratio of co-components are critical for the pheromone's effectiveness.
The case of Nokona pernix clearly illustrates this principle. While the pheromone consists of two isomers of 3,13-octadecadien-1-ol, field tests show that the synthetic 9:1 mixture attracts males effectively, whereas either of the single components alone scarcely attracts any males at all. tandfonline.comnih.govresearchgate.net This synergistic effect, where the blend is far more powerful than the sum of its parts, is common in insect chemical communication.
This phenomenon is not limited to isomers of the same alcohol. Often, blends include different classes of molecules, such as acetates and alcohols.
Dogwood Borer (Synanthedon scitula) : The sex pheromone is a four-component blend that includes both (Z,Z)-3,13-octadecadien-1-ol and (E,Z)-2,13-octadecadien-1-ol, along with their corresponding acetate (B1210297) derivatives. publications.gc.ca
Raspberry Clearwing Moth (Pennisetia hylaeiformis) : Males are highly attracted to blends of (E,Z)-3,13-octadecadienyl acetate and its corresponding alcohol. The optimal blend for both long-range attraction and eliciting landing was found to be a 1:1 ratio. wiley.com
Grape Root Borer (Vitacea polistiformis) : The natural pheromone is a 99:1 blend of two acetate isomers. However, a related alcohol, (E,Z)-2,13-octadecadien-1-ol, though not a natural pheromone component, has been shown to be effective in mating disruption efforts, highlighting the complex interactions between related compounds. ncsu.edu
Table 2: Examples of Pheromone Blends Incorporating Octadecadien-1-ol Isomers or Related Acetates
| Species | Primary Pheromone Components | Key Finding | Source(s) |
|---|---|---|---|
| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol & (3Z,13Z)-3,13-octadecadien-1-ol | A 9:1 blend is essential for attraction; single components are ineffective. | tandfonline.comnih.gov |
| Synanthedon scitula | (Z,Z)-3,13-octadecadien-1-yl acetate, (E,Z)-2,13-octadecadien-1-yl acetate, (Z,Z)-3,13-octadecadien-1-ol, (E,Z)-2,13-octadecadien-1-ol | A complex four-component blend of acetates and alcohols is required. | publications.gc.ca |
| Pennisetia hylaeiformis | (E,Z)-3,13-octadecadienyl acetate & (E,Z)-3,13-octadecadien-1-ol | A 1:1 blend of the acetate and alcohol is highly synergistic and attractive. | wiley.com |
Because sex pheromones are fundamental to mate-finding, they are directly linked to the reproductive success of a species. If a male cannot locate a female, mating cannot occur, and the population's growth is curtailed. This principle is the foundation for using synthetic pheromones in pest management strategies, most notably through "mating disruption." publications.gc.ca
In this approach, an agricultural area is saturated with a synthetic version of a pest's sex pheromone. The high concentration of the pheromone in the atmosphere makes it impossible for male moths to locate the much weaker scent trails of individual calling females. This effectively reduces mating frequency and, as a result, the reproductive success of the pest population. publications.gc.ca For example, the use of a four-component pheromone blend to disrupt the mating of the dogwood borer (Synanthedon scitula) has resulted in declines in larval infestation, providing evidence of reduced reproductive success. publications.gc.ca Similar mating disruption strategies are considered or in use for other pests like the grape root borer and Nokona feralis. ncsu.edutandfonline.com
Contribution to Reproductive Isolation Mechanisms in Sympatric Populations
When closely related species live in the same geographical area (sympatry), there is a strong selective pressure to avoid interbreeding, which can produce sterile or less-fit hybrid offspring. Sex pheromones are a primary mechanism for ensuring this reproductive isolation. annualreviews.orgpnas.org
Evolution has favored the divergence of pheromone signals among sympatric species. usda.gov Even if species use the same chemical components, they often do so in unique, species-specific ratios. pnas.org A male moth's sensory system is typically tuned to the precise blend of its own species, and it will ignore blends that deviate from this ratio.
The genus Nokona provides a clear example of this pheromonal divergence. Nokona pernix is strongly attracted to a 9:1 blend of E3,Z13-18:OH and Z3,Z13-18:OH. tandfonline.com In contrast, a related species, Nokona regalis, uses only a single one of these components, E3,Z13-18:OH, as its pheromone. tandfonline.com This difference in the required blend helps ensure that N. pernix males are not attracted to N. regalis females, and vice versa, thus maintaining reproductive isolation between the two species. This pattern of using unique blends of structurally related C18 alcohols and acetates is a common strategy for maintaining species boundaries within the Sesiidae family. tandfonline.com
Reproductive isolation can be further reinforced by behavioral antagonism. In this phenomenon, a chemical compound that is a key pheromone component for one species acts as a repellent or inhibitor for a closely related species. frontiersin.orgconicet.gov.ar The male’s ability to detect these "antagonistic" compounds from another species prevents it from wasting time and energy pursuing an incorrect mate. pnas.orgnih.gov
The interaction can be highly specific to certain isomers. For example, the stored product pest Nemapogon variatella uses (3Z,13Z)-octadecadien-1-ol as its sex pheromone. However, its olfactory system is also sensitive to the geometric isomer (3E,13Z)-octadecadien-1-ol, which is considered a putative pheromone antagonist for the species. researchgate.net
Interception of Chemical Signals for Population Dynamics Research
One notable example involves the study of ant trail pheromones. In certain ant species, (Z,Z)-octadeca-6,9-dien-1-ol has been identified as a key recruitment component in their trail pheromone. chemecol.org The concentration and composition of this pheromone trail can be regulated by the ants to convey information about the abundance and quality of a food source. chemecol.org This dynamic use of a chemical signal allows the colony to adjust its foraging efforts in real-time. Researchers can intercept these pheromone trails to:
Model Foraging Behavior: By analyzing the chemical composition and intensity of the trail, scientists can create models that predict how a colony will exploit resources in its environment.
Understand Recruitment Strategies: The presence and concentration of octadeca-6,9-dien-1-ol can indicate a shift from individual exploration to mass recruitment, a critical transition in the foraging strategy of a colony. chemecol.org
Assess Colony Response to Environmental Changes: By manipulating the chemical cues or the resources they point to, researchers can study how resilient and adaptable a colony's foraging system is.
The study of such chemical signals provides a powerful, non-disruptive tool for understanding the complex social organization and population dynamics of these insects.
Other Semiochemical Functions Beyond Pheromonal Signaling (e.g., as part of general volatile organic compound profiles)
Beyond its role as a specific pheromone, this compound also functions as one component within a complex bouquet of volatile organic compounds (VOCs) in various organisms. iucnosgbull.orgscielo.org.mx These VOC profiles are crucial for a wide range of ecological interactions. Semiochemicals, or infochemicals, are compounds that convey information between organisms, and they are fundamental to the chemical ecology of many species. cuni.cz
Octadecanoids, a class of 18-carbon oxygenated fatty acids to which this compound belongs, are synthesized by plants, animals, bacteria, and fungi, and they are involved in a multitude of biological activities. acs.org The emission of a complex mixture of VOCs, rather than a single compound, allows for a more nuanced and specific message to be conveyed.
Research has identified isomers of octadecadien-1-ol as part of the natural VOC profiles of several species:
Insect Chemical Ecology: The orchid bee, Euglossa imperialis, utilizes a complex mixture of odors. Analysis of these odors revealed that Z,E-2,13-octadecadien-1-ol was among the most represented compounds. scielo.org.mx This indicates its importance in the chemical bouquet of this species, likely playing a role in processes such as mate attraction or resource location.
Antifungal Defense: Some fungi, like Trichoderma asperellum, release a blend of VOCs that can inhibit the growth of other pathogenic fungi. mdpi.com While a specific isomer of octadecadien-1-ol was not the primary focus of this particular study, the research highlights the role of alcohols in such chemical defenses. mdpi.com This points to the potential for this compound to function as a defensive compound in certain biological contexts.
The presence of this compound and its isomers in the VOC profiles of such diverse organisms underscores its versatility as a semiochemical. Its function is often context-dependent and is determined by the full suite of chemicals with which it is released.
Molecular and Neurophysiological Mechanisms of Octadeca 6,9 Dien 1 Ol Perception
Olfactory Receptor Protein (ORP) Binding and Activation in Insect Olfaction
The central event in olfactory signal transduction is the interaction between an odorant molecule and an Olfactory Receptor Protein (ORP, also known as an Odorant Receptor or OR). In insects, these receptors are fundamentally different from the G-protein-coupled receptors (GPCRs) found in vertebrates. nih.gov Instead, insect ORs are ligand-gated ion channels. nih.govnih.gov They typically form a heteromeric complex composed of a variable, odorant-binding OR subunit and a highly conserved co-receptor subunit known as Orco. nih.govnih.govbiorxiv.org
The binding of a specific ligand, such as an octadecadienol (B8486778), to the variable OR subunit is what confers the chemical sensitivity to the entire receptor complex. nih.govbiorxiv.org This binding event induces a conformational change in the receptor complex, leading to the opening of the ion channel. The subsequent influx of ions, such as calcium, across the dendritic membrane of the olfactory receptor neuron (ORN) depolarizes the cell, generating an electrical signal that is then transmitted to the brain for processing. frontiersin.org
Structural studies of insect ORs reveal that the odorant binding site is often located within the transmembrane region of the receptor subunits. researchgate.net The binding is typically mediated by a collection of distributed hydrophobic and non-directional interactions within a geometrically simple binding pocket. nih.govbiorxiv.orgresearchgate.net This architecture allows for the flexible recognition of various structurally distinct odorants. For a molecule like Octadeca-6,9-dien-1-ol, its long hydrocarbon chain and hydroxyl group would interact with a corresponding set of hydrophobic and polar residues within the binding pocket of a specific OR. While the precise OR that detects this compound has not been identified, this general mechanism of direct binding and channel gating is the accepted model for its perception at the receptor level.
Odorant Binding Protein (OBP) Interactions and Ligand Specificity
Before an airborne, hydrophobic molecule like this compound can reach an OR on the neuron's membrane, it must first traverse the aqueous sensillum lymph that bathes the neuronal dendrites. frontiersin.orgnih.gov This transport is facilitated by Odorant Binding Proteins (OBPs), small, soluble proteins that are highly abundant in the sensillum lymph. nih.govwikipedia.org The primary role of OBPs is to bind to hydrophobic odorants, solubilize them in the aqueous environment, and transport them to the ORs. nih.govwikipedia.org
OBPs are known to play a critical role in the sensitivity of the insect olfactory system by concentrating odorant molecules near the receptors and protecting them from degradation by odorant-degrading enzymes also present in the lymph.
Insect OBPs are a diverse family of proteins, broadly categorized into subfamilies based on sequence similarity and function. Two of the most well-studied subfamilies in moths are the Pheromone-Binding Proteins (PBPs) and the General Odorant Binding Proteins (GOBPs). wikipedia.org As their names suggest, PBPs are typically involved in the perception of sex pheromones, while GOBPs are often associated with the detection of general odorants, such as host plant volatiles.
Research on the silkworm, Bombyx mori, provides significant insight into the differential binding of these OBP subfamilies. Studies have shown that both PBPs and GOBPs can be involved in pheromone perception. For instance, both BmorPBP1 and BmorGOBP2 from B. mori were found to bind to the main sex pheromone component, bombykol. A key finding relevant to this compound is that a related C18 compound, the pheromone analog (10E,12Z)-octadecadien-1-ol, binds strongly to both BmorPBP1 and BmorGOBP2. nih.gov This suggests that C18 dienols can be potent ligands for both major OBP subfamilies in moths.
| Ligand | OBP Subfamily | Binding Strength/Affinity | Reference |
|---|---|---|---|
| Bombykol | BmorPBP1 | High | nih.gov |
| Bombykol | BmorGOBP2 | High | nih.gov |
| (10E,12Z)-octadecadien-1-ol | BmorPBP1 | Stronger than Bombykol | nih.gov |
| (10E,12Z)-octadecadien-1-ol | BmorGOBP2 | Stronger than Bombykol | nih.gov |
| Bombykal | BmorPBP1 | High (equal to Bombykol) | nih.gov |
| Bombykal | BmorGOBP2 | Lower (discriminates from Bombykol) | nih.gov |
The interaction between an odorant and an OBP is not merely a passive transport process. Structural studies, particularly on the PBP from Bombyx mori (BmorPBP), have revealed that these proteins undergo significant conformational changes upon ligand binding and in response to changes in the chemical environment, such as pH.
The structure of BmorPBP features a hydrophobic binding pocket in its core. It is widely accepted that BmorPBP undergoes a pH-dependent conformational change. frontiersin.org In the neutral pH of the bulk sensillum lymph, the protein is in a "closed" conformation, which securely binds and protects the pheromone molecule. As the OBP-ligand complex approaches the negatively charged surface of the dendritic membrane, the local pH becomes more acidic. This acidic environment is thought to trigger a conformational change to an "open" state. This change facilitates the release of the ligand in close proximity to the olfactory receptors, allowing for efficient receptor activation. frontiersin.org This mechanism, extensively studied for the bombykol-PBP interaction, is believed to be a general feature for how OBPs deliver their hydrophobic cargo to the membrane-bound ORs.
Chemosensory Neurophysiology and Signal Transduction Pathways
The binding of this compound to an OR initiates a cascade of neurophysiological events. The activation of the OR ion channel leads to a change in the membrane potential of the olfactory receptor neuron (ORN), which is the fundamental unit of olfactory perception.
An EAG recording showing a strong response to this compound would indicate the presence of a significant population of ORNs on the antenna that express receptors sensitive to this molecule. Following the initial response at the periphery, the neural signals from the ORNs are sent via axons to the primary olfactory processing center in the insect brain, the antennal lobe. nih.gov Here, the information is sorted and processed before being relayed to higher brain centers, such as the mushroom bodies, which are involved in learning and memory. researchgate.net
The olfactory system is highly attuned to the specific molecular structure of a chemical. Even subtle changes in a molecule's structure can dramatically alter its perception. This principle, known as the structure-activity relationship (SAR), is fundamental to chemosensory neurophysiology.
Several molecular features are critical in determining the activity of a compound like this compound:
Chain Length: The 18-carbon backbone is a key determinant for fitting into the binding pockets of specific OBPs and ORs.
Position and Geometry of Double Bonds: The location of the double bonds at the 6th and 9th carbons, along with their cis/trans geometry, creates a specific three-dimensional shape that is critical for receptor recognition.
Functional Group: The terminal hydroxyl (-OH) group is a crucial feature, likely forming hydrogen bonds with specific amino acid residues (like Serine) in the binding pockets of both OBPs and ORs.
Studies on pheromone analogs in B. mori illustrate these principles perfectly. The finding that (10E,12Z)-octadecadien-1-ol and (10E,12Z)-hexadecadienyl acetate (B1210297) bind more strongly to the moth's OBPs than the primary pheromone, bombykol, highlights how changes in chain length (C18 vs. C16) and the functional group (alcohol vs. acetate) can significantly impact the initial binding events in olfaction. nih.gov At the receptor level, properties such as low polar surface area and low water solubility are predictive of agonism for ORs with hydrophobic binding sites. nih.gov These relationships underscore the exquisite selectivity of the molecular machinery underlying olfactory perception.
Genetic Basis of Olfactory Receptor Evolution and Function
The perception of chemical cues, such as the unsaturated fatty alcohol this compound, is a fundamental biological process governed by a complex and dynamic genetic architecture. The evolution of the olfactory system, particularly the genes encoding olfactory receptors (ORs), is a story of adaptation, diversification, and speciation. While direct research on the specific receptors for this compound is limited, a comprehensive understanding can be built by examining the evolution of receptors for structurally similar molecules, such as fatty acid derivatives and insect pheromones.
The primary drivers behind the evolution of olfactory receptor genes are the constant pressures to adapt to new ecological niches, locate food sources, avoid predators, and identify suitable mates. This is particularly evident in insects, where chemical communication is paramount for survival and reproduction.
The evolution of olfactory receptors is characterized by a birth-and-death model of gene evolution. This model posits that new receptor genes arise through gene duplication, and then these duplicated genes can either be lost or accumulate mutations. These mutations can lead to neofunctionalization (the evolution of a new function), subfunctionalization (the partitioning of the original function between the two new genes), or nonfunctionalization (the loss of function, leading to a pseudogene).
In the context of this compound, which is a plausible insect semiochemical, its perception would be mediated by specific olfactory receptors located on the dendrites of olfactory sensory neurons, which are housed in sensilla on the insect's antennae. The specificity of these receptors is critical for distinguishing between a vast array of structurally similar compounds.
Several large and diverse gene families of chemosensory receptors are involved in the perception of odors and tastes. In insects, the primary families are the Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). While ORs are central to detecting airborne molecules, including pheromones, IRs represent a more ancient lineage of chemosensory receptors.
The ORs in insects are particularly noteworthy. They form a heterodimeric complex consisting of a variable, odorant-binding OR subunit and a highly conserved co-receptor known as Orco. The specificity of the receptor complex is determined by the variable OR subunit. The evolution of new OR genes through duplication and subsequent divergence has allowed insects to develop highly specific receptors for key compounds in their environment, including host plant volatiles and pheromones like this compound.
Research into the genetic basis of pheromone perception in moths has revealed that specific ORs are tuned to detect particular components of a pheromone blend. uva.nl The evolution of these receptors is often tightly linked with the evolution of the enzymes responsible for producing the pheromones themselves, a process known as co-evolution. This ensures that the signal produced by one individual is effectively received by a potential mate of the same species.
The table below summarizes key research findings related to the evolution of olfactory receptors for semiochemicals, providing a framework for understanding the potential genetic basis for the perception of this compound.
| Research Finding | Organism(s) Studied | Key Implications for this compound Perception |
| Birth-and-Death Evolution of OR Genes | Vertebrates and Insects | The repertoire of ORs for detecting fatty acid-derived semiochemicals is likely shaped by gene duplication and loss, leading to species-specific sensitivities. |
| Co-evolution of Pheromone Production and Reception | Moths | The genes for receptors of this compound likely co-evolved with the biosynthetic pathways for its production, ensuring species-specific communication. |
| Role of Orco in Insect Olfaction | Insects | A conserved Orco co-receptor is likely essential for the function of the specific OR that binds to this compound. |
| Ionotropic Receptors as an Ancient Olfactory System | Insects | While ORs are highly specific, more ancient IRs could also play a role in the perception of fatty acid derivatives. |
The study of the genetic basis of olfactory receptor evolution provides a powerful lens through which to understand how organisms adapt to their chemical environment. While the specific receptors for this compound remain to be identified, the principles of gene duplication, divergence, and co-evolution seen in other systems offer a robust model for how the perception of this compound has likely evolved.
Advanced Analytical Techniques for Characterizing Octadeca 6,9 Dien 1 Ol in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds like Octadeca-6,9-dien-1-ol. Its ability to separate complex mixtures and provide mass spectral data for component identification makes it indispensable in pheromone research.
Identification and Structural Elucidation of Positional and Geometrical Isomers
The structural diversity of this compound arises from the different possible positions and geometries (cis/trans or Z/E) of its two double bonds. Differentiating between these isomers is critical as biological activity is often highly specific to a particular isomer.
GC-MS is instrumental in distinguishing between positional and geometrical isomers. tandfonline.com The retention time of each isomer on a gas chromatography column, particularly a high-polar column, can effectively separate them. tandfonline.comresearchgate.net For instance, the various geometrical isomers of 3,13- and 2,13-octadecadien-1-ols exhibit distinct retention times, allowing for their separation and individual analysis. tandfonline.com
Mass spectrometry provides further structural information. While the mass spectra of some isomers can be very similar, specific fragmentation patterns can aid in differentiation. For example, although the acetoxy derivatives of 3,13- and 2,13-octadecadien-1-ols show nearly identical mass spectra, the corresponding alcohols can be distinguished by comparing the relative intensities of the [M-18]⁺ ion at m/z 248. tandfonline.comresearchgate.net This allows for the direct differentiation of these positional isomers without the need for derivatization. tandfonline.comresearchgate.net The analysis of fragmentation patterns of unsaturated wax esters, including those of linoleyl alcohol, reveals characteristic ions that help in identifying both the fatty acid and alcohol moieties. nih.gov
The synthesis of authentic standards for all possible geometrical isomers is often necessary to confirm identifications by comparing their GC retention times and mass spectra with those of the compounds found in natural extracts. tandfonline.com This approach has been successfully used to identify (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) in the pheromone gland extract of the sesiid moth, Nokona pernix. tandfonline.com
Table 1: GC-MS Data for Isomer Identification of Octadecadienols
| Compound | Key Diagnostic Ion (m/z) | Significance | Reference |
|---|---|---|---|
| 3,13- and 2,13-Octadecadien-1-ol | 248 ([M-18]⁺) | Allows differentiation of positional isomers by comparing relative intensities. | tandfonline.comresearchgate.net |
| Linoleyl alcohol esters | [RCO]⁺, [RCOOH₂]⁺ | Characterizes the acid portion of the ester. | nih.gov |
| Linoleyl alcohol esters | [R'-H]•⁺, [R'O]⁺ | Characterizes the alcohol portion of the ester. | nih.gov |
Quantitative Analysis of Trace Metabolites in Biological Extracts
GC-MS is also a powerful tool for the quantitative analysis of trace amounts of this compound and related compounds in biological extracts. acs.org To achieve accurate quantification, an internal standard is typically used. researchgate.net The internal standard method involves adding a known amount of a compound, often a structurally similar but chromatographically distinct molecule, to the sample before extraction and analysis. This helps to correct for variations in extraction efficiency and injection volume. For instance, nonadecanoic acid has been used as an internal standard for the quantification of free fatty acids in plant extracts. researchgate.net
The sensitivity of GC-MS allows for the detection and quantification of pheromones at very low concentrations, which is crucial since these compounds are often released in minute quantities by insects. irjmets.com The development of specific GC-MS methods can be tailored for the determination of free fatty acids and other lipids in various biological matrices. researchgate.netresearchgate.net
Sample Preparation and Extraction Methodologies for Volatile Compounds
The effectiveness of any analytical technique is heavily dependent on the sample preparation and extraction method used. For volatile compounds like this compound, the goal is to efficiently isolate the analyte from the sample matrix while minimizing contamination and degradation.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from the headspace above a sample. chromatographyonline.comscielo.brescholarship.org A fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample's headspace, where volatile analytes partition onto the fiber. chromatographyonline.com The fiber is then directly inserted into the GC injector for thermal desorption and analysis. chromatographyonline.com
The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. scielo.brunicam.it For broad-spectrum analysis of volatiles, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to adsorb a wide range of compounds. unicam.itnih.gov Optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity and reproducibility. unicam.itnih.gov HS-SPME has been successfully applied to the analysis of volatiles in various matrices, including plants and insects. mdpi.comresearchgate.net
Table 2: Optimized HS-SPME Parameters for Volatile Analysis
| Parameter | Optimized Value | Rationale | Reference |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | Provides broad-spectrum coverage of volatile and semi-volatile metabolites. | unicam.itnih.gov |
| Extraction Temperature | 40-60 °C | Higher temperatures can increase volatility but may also lead to degradation of thermally labile compounds. The optimal temperature balances these factors. | unicam.itnih.gov |
| Extraction Time | 20-120 min | Longer times generally increase the amount of analyte adsorbed, up to the point of equilibrium. | scielo.brnih.gov |
Hydrodistillation and Solvent Extraction Techniques for Pheromone Analysis
Traditional methods for extracting semiochemicals include hydrodistillation and solvent extraction. irjmets.comnih.gov Hydrodistillation involves heating the sample in water, causing the volatile compounds to be carried over with the steam, which is then condensed and collected. irjmets.comjmaterenvironsci.com The collected aqueous phase is typically then extracted with an organic solvent to isolate the volatile compounds. nih.gov
Solvent extraction is a widely used method due to its simplicity and versatility. irjmets.comnih.gov The biological material, such as an insect gland or a whole organism, is immersed in a suitable organic solvent (e.g., hexane, pentane, or dichloromethane) to extract the semiochemicals. nih.gov The effectiveness of the extraction depends on the choice of solvent and the contact time. nih.gov These methods are often employed in the initial stages of pheromone identification to obtain a crude extract for further analysis. irjmets.comasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While GC-MS is excellent for separating and identifying isomers based on retention times and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive determination of stereochemistry, including the geometry of double bonds. tandfonline.comresearchgate.net
¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in a molecule. researchgate.netniscpr.res.in For unsaturated alcohols like this compound, the coupling constants (J-values) between protons on the double bonds in the ¹H NMR spectrum can be used to assign the E/Z configuration. pressbooks.pub The chemical shifts of the carbon atoms adjacent to the double bonds in the ¹³C NMR spectrum are also sensitive to the stereochemistry. researchgate.netniscpr.res.in
In cases where direct NMR analysis is challenging, derivatization with a chiral reagent can be employed to determine the absolute configuration of chiral centers. researchgate.netacs.org The analysis of all geometrical isomers of 3,13- and 2,13-octadecadien-1-ols and their acetates by NMR, in conjunction with GC-MS, has been crucial for building a chemical library for the identification of moth sex pheromones. tandfonline.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can further aid in assigning the relative stereochemistry by revealing proton-proton coupling networks. longdom.org
Table 3: NMR Applications in Stereochemical Analysis
| NMR Technique | Information Provided | Application to this compound | Reference |
|---|---|---|---|
| ¹H NMR | Coupling constants (J-values) | Determination of E/Z geometry of double bonds. | pressbooks.pub |
| ¹³C NMR | Chemical shifts of vinylic carbons | Complements ¹H NMR in assigning double bond geometry. | researchgate.netniscpr.res.in |
| 2D-COSY | Proton-proton coupling networks | Confirms connectivity and aids in determining relative stereochemistry. | longdom.org |
Integration of Multi-Omics Data for Comprehensive Metabolite Profiling
The comprehensive characterization of a specific metabolite like this compound within a complex biological system necessitates a holistic approach that extends beyond single analytical platforms. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and lipidomics/metabolomics—provides a powerful framework for elucidating the functional roles and regulatory networks associated with this long-chain unsaturated alcohol. mdpi.comresearchgate.net By combining datasets from these different molecular layers, researchers can construct a more complete picture of how this compound is synthesized, metabolized, and how it interacts with other cellular components. researchgate.netresearchgate.net
A key strategy in this integrative approach is to correlate the abundance of this compound with changes in gene expression (transcriptomics), protein levels (proteomics), and the broader lipid profile (lipidomics). researchgate.net For instance, an increase in the concentration of this compound could be linked to the upregulation of specific genes and enzymes involved in its biosynthetic pathway. This systems-level analysis helps to generate testable hypotheses about the compound's function and its relevance in various physiological or pathological states. researchgate.net
Several computational tools and platforms are available to facilitate the integration of these diverse datasets. Software packages like mixOmics, an R-based toolkit, offer multivariate statistical methods to reduce the dimensionality of large omics datasets and identify meaningful relationships between different molecular entities. mixomics.org Similarly, platforms such as LipidLynxX can help to map experimental lipidomics data, including the identification of this compound, to genome-scale metabolic networks, thereby linking its presence to specific enzymatic reactions and genetic information. biorxiv.org
The integration process often involves several key steps, starting from high-quality data acquisition in each omic layer to sophisticated data analysis and visualization. metwarebio.com For the analysis of this compound, this would begin with its accurate identification and quantification in complex matrices using advanced analytical techniques like high-resolution mass spectrometry. chromatographyonline.comresearchgate.net The resulting quantitative data can then be integrated with other omics data to build correlational networks and pathway models. mdpi.combiorxiv.org
A significant challenge in the analysis of lipids like this compound is the presence of isomers, which may have distinct biological functions. nih.govacs.org Advanced mass spectrometry techniques, sometimes coupled with derivatization or specific fragmentation methods, are crucial for distinguishing between these isomers. acs.orgsciex.com This level of detail is vital for accurate multi-omics integration, as the biological correlations may be specific to a particular isomer of this compound.
The ultimate goal of integrating multi-omics data is to move from a static list of molecules to a dynamic understanding of their interactions within a biological system. nih.gov In the context of this compound, this approach can reveal its role in signaling pathways, its contribution to membrane structure and function, or its involvement in metabolic diseases. nih.gov
The following interactive data tables illustrate the types of datasets that would be generated and integrated in a multi-omics study of this compound.
Table 1: Hypothetical Multi-Omics Data Integration for this compound Analysis
This table showcases the type of correlated data that can be obtained from a multi-omics approach. The fold changes in this compound levels are linked to corresponding changes in the expression of a hypothetical gene and its protein product, which could be involved in the metabolism of this fatty alcohol.
| Metabolite | Fold Change (Treated vs. Control) | Correlated Gene | Gene Expression Fold Change | Correlated Protein | Protein Abundance Fold Change |
| This compound | 2.5 | FADS2 | 2.1 | Fatty Acid Desaturase 2 | 1.8 |
| ELOVL5 | 1.9 | Fatty Acid Elongase 5 | 1.6 |
Table 2: Putative Pathway Analysis for this compound
This table demonstrates how pathway analysis tools can be used to identify metabolic pathways where this compound and its correlated genes and proteins are active. This helps to place the compound within a broader biological context.
| Pathway Name | Associated Molecules | p-value |
| Fatty Acid Biosynthesis | This compound, FADS2, ELOVL5 | 0.001 |
| Linoleic Acid Metabolism | This compound, FADS2 | 0.005 |
| Alpha-Linolenic Acid Metabolism | This compound, FADS2 | 0.012 |
Table 3: Analytical Platforms for Multi-Omics Data Acquisition
This table outlines the analytical platforms that would be employed to generate the data for a comprehensive multi-omics study of this compound. Each platform is specialized for the analysis of a specific type of molecule. chromatographyonline.comnih.govacs.orgnih.govmdpi.comresearchgate.netacs.orgsemanticscholar.org
| Omics Layer | Analytical Platform | Key Information Obtained |
| Metabolomics/Lipidomics | LC-MS/MS, GC-MS | Identification and quantification of this compound and other lipids/metabolites. chromatographyonline.comnih.gov |
| Transcriptomics | RNA-Sequencing | Gene expression profiles. |
| Proteomics | Shotgun Proteomics (LC-MS/MS) | Protein identification and quantification. |
Research on Octadeca 6,9 Dien 1 Ol in Integrated Pest Management Strategies
Experimental Design and Field Evaluation Methodologies for Pheromone Efficacy
The successful implementation of pheromone-based pest management strategies requires rigorous experimental design and field evaluation to determine efficacy.
Pheromone-baited traps are crucial tools for monitoring pest populations and evaluating the effectiveness of mating disruption programs. researchgate.net Various trap designs are employed, each with different capture efficiencies depending on the target pest and environmental conditions. Common designs include:
Sticky Traps: These traps, such as wing-style and delta-style traps, use a sticky surface to capture insects attracted to the pheromone lure. researchgate.net
Funnel and Bucket Traps: These are non-sticky traps that are often used for capturing larger moths and can hold more insects before needing to be serviced. researchgate.netbioone.org
Wire-Cone Traps: These have been found to be effective for monitoring certain species like the squash vine borer. researchgate.net
The choice of dispenser for the pheromone is also a critical aspect of trap design. Polyethylene (B3416737) vials and rubber septa are common dispensers, with studies showing differences in their release rates and longevity. For instance, in a study on the dogwood borer, polyethylene vial dispensers had a shorter half-life but a higher initial release rate compared to rubber septum dispensers. researchgate.net
The following table summarizes a comparison of trap designs for monitoring the grape root borer, which is attracted to a blend containing octadecadienyl acetate (B1210297) isomers.
| Trap Design | Target Pest | Pheromone Lure | Key Findings |
| Universal Moth Trap (Bucket Trap) | Grape Root Borer (Vitacea polistiformis) | 99% (E,Z)-2,13-octadecadienyl acetate & 1% (Z,Z)-3,13-octadecadienyl acetate | Effective for monitoring, especially at high population densities. researchgate.netbioone.org |
| Wing-Style Sticky Trap | Grape Root Borer (Vitacea polistiformis) | 99% (E,Z)-2,13-octadecadienyl acetate & 1% (Z,Z)-3,13-octadecadienyl acetate | Standard for many studies, but can become saturated at high pest densities. researchgate.netbioone.org |
This table is based on data for related octadecadienyl acetate compounds, as specific data for Octadeca-6,9-dien-1-ol was not available.
The efficacy of a mating disruption program is ultimately measured by its ability to suppress the target pest population and reduce crop damage. publications.gc.ca Key evaluation metrics include:
Trap Capture Reduction: A significant reduction in the number of male moths caught in pheromone-baited traps in treated plots compared to untreated control plots is a primary indicator of mating disruption. researchgate.netbioone.org
Mating Disruption: The use of virgin female-baited traps can directly assess the disruption of mating, with fewer males being captured in these traps in treated areas.
Larval Infestation and Crop Damage: The most direct measure of success is a reduction in the number of larvae and the subsequent damage to the crop. researchgate.net
A field study on the apple borer Synanthedon haitangvora provides insights into the evaluation of pheromone blends. While (Z,Z)-3,13-octadecadienyl acetate alone attracted males, a binary blend with (E,Z)-2,13-octadecadienyl acetate was most effective. Interestingly, the addition of (Z,Z)-3,13-octadecadien-1-ol, a related alcohol, was found to be inhibitory, significantly reducing trap catches. researchgate.net This highlights the importance of precise pheromone blend composition in achieving successful attraction and, by extension, effective mating disruption.
The table below presents hypothetical data illustrating the evaluation of a mating disruption program based on common methodologies.
| Treatment | Mean Male Moths Captured per Trap | Percent Reduction in Trap Capture | Larval Infestation Rate (%) | Percent Reduction in Infestation |
| Untreated Control | 150 | - | 25 | - |
| Mating Disruption Plot | 15 | 90% | 5 | 80% |
This table is a generalized representation of data from mating disruption trials.
Future Directions in Sustainable Pest Management Research Utilizing this compound Formulations
The future of sustainable pest management lies in the development of more efficient, environmentally benign, and economically viable control methods. openagrar.deamazonaws.com For pheromones like this compound and its isomers, future research is likely to focus on several key areas:
Advanced Formulations: Research into novel controlled-release technologies, such as biodegradable polymers and nano-formulations, will be crucial for improving the longevity and efficacy of pheromone dispensers. google.comresearchgate.netresearchgate.net This will help to ensure a consistent release of the pheromone throughout the target pest's flight period and reduce the need for frequent reapplication.
Synergistic Blends and Behavioral Antagonists: Further investigation into the complete pheromone blends of target pests, including minor components and their synergistic or antagonistic effects, will lead to the development of more species-specific and effective lures and mating disruption products. The inhibitory effect of certain alcohols when combined with acetate pheromones is an area that warrants more research. researchgate.netresearchgate.net
Integration with Other IPM Tactics: The use of pheromones is most effective as part of a comprehensive IPM program. Future research will explore the synergistic effects of combining mating disruption with other tactics such as biological control, cultural practices, and the use of biorational insecticides.
Elucidation of Biosynthetic Pathways: A deeper understanding of the biosynthetic pathways of pheromones in insects can open up new avenues for pest control, potentially through the development of compounds that inhibit pheromone production.
Emerging Research Areas and Unresolved Questions Regarding Octadeca 6,9 Dien 1 Ol
Synthetic Biology and Microbial Engineering for Sustainable Pheromone Production
The chemical synthesis of insect pheromones, including long-chain unsaturated alcohols like Octadeca-6,9-dien-1-ol, can be a complex and costly endeavor, often relying on petroleum-based starting materials. nih.gov This economic barrier has limited the widespread use of pheromone-based pest control strategies, particularly for lower-value crops. nih.govmdpi.com Synthetic biology and microbial engineering are emerging as powerful alternatives for the sustainable and cost-effective production of these valuable semiochemicals. researchgate.netnih.gov
Engineered microbes, particularly yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, are being developed as cellular factories for the biosynthesis of fatty acid-derived pheromones. nih.govmpg.de These yeasts naturally produce C16 and C18 fatty acids, which are the precursors for many moth sex pheromones. nih.gov By introducing and optimizing the expression of specific desaturase and fatty acyl-CoA reductase (FAR) enzymes from insects, researchers can hijack the yeast's fatty acid metabolism to produce specific pheromone components. nih.gov This approach has the potential to be adapted for the production of this compound by selecting and expressing the appropriate combination of enzymes capable of introducing double bonds at the Δ6 and Δ9 positions and reducing the carboxyl group of the C18 fatty acid precursor.
In addition to microbial systems, plants are also being explored as bio-factories for pheromone production. nih.gov Metabolic engineering of oilseed crops, for instance, offers a scalable platform for producing large quantities of pheromones. mdpi.com This approach not only provides a renewable source but also eliminates the need for complex chemical synthesis steps. nih.gov The development of these biotechnological platforms is a key step towards making pheromones an economically viable and environmentally friendly alternative to conventional pesticides. mdpi.comresearchgate.net
Table 1: Comparison of Pheromone Production Platforms
| Feature | Chemical Synthesis | Microbial Fermentation | Plant-Based Production |
| Feedstock | Often petroleum-based | Sugars, simple carbon sources | CO2, sunlight, water |
| Complexity | Multi-step, often complex | Contained, controlled process | Agricultural cultivation |
| Cost | Can be high, limiting use | Potentially low-cost at scale | Potentially low-cost at scale |
| Sustainability | Generally lower | High, uses renewable resources | High, uses renewable resources |
| Byproducts | Can generate hazardous waste | Generally biodegradable | Biomass can be repurposed |
Comparative Omics Approaches in Pheromone Evolution and Biosynthesis
The vast diversity of moth sex pheromones is a product of rapid evolution, and understanding the genetic basis of this diversity is a major goal of chemical ecology. frontiersin.orgmdpi.com Comparative omics, including genomics and transcriptomics, are powerful tools for unraveling the evolutionary history and biosynthetic pathways of pheromones like this compound. nih.gov
The biosynthesis of Type-I moth pheromones, which includes unsaturated fatty alcohols, aldehydes, and acetates, typically involves a conserved set of enzymes that modify C16 and C18 fatty acids. mdpi.combertin-bioreagent.com Key enzyme families in these pathways include desaturases, which introduce double bonds at specific positions in the fatty acid chain, and fatty acyl-CoA reductases (FARs), which convert the fatty acyl-CoA to the corresponding alcohol. mpg.defrontiersin.org
Comparative transcriptomic studies of the pheromone glands of different moth species have been instrumental in identifying the specific genes responsible for producing species-specific pheromone blends. nih.gov By comparing the gene expression profiles of pheromone-producing and non-producing tissues, researchers can pinpoint candidate desaturases and FARs. The evolution of new pheromone components is often driven by gene duplication and subsequent functional divergence within these enzyme families. nih.gov This "birth-and-death" model of gene evolution allows for the emergence of new enzyme specificities, leading to novel pheromone structures and contributing to reproductive isolation and speciation. frontiersin.orgnih.gov
The specific biosynthetic pathway for this compound has not been fully elucidated in any single species. However, based on its structure, it is hypothesized to be synthesized from a C18 fatty acid precursor through the action of a Δ6- and a Δ9-desaturase, followed by reduction to the alcohol by a FAR. Comparative genomic and transcriptomic analyses of species that produce this compound will be crucial for identifying the specific enzymes involved and understanding how this particular biosynthetic pathway evolved.
Elucidation of Novel Biological Activities Beyond Pheromonal Signaling and Chemical Communication
While this compound is primarily studied in the context of insect chemical communication, there is a growing interest in exploring the broader biological activities of fatty acid derivatives. Many lipid molecules play diverse roles in biological systems, acting as signaling molecules, antimicrobial agents, or modulators of enzyme activity. researchgate.netresearchgate.net
For instance, certain octadecadienoic acids have been reported to possess antimicrobial and anti-inflammatory properties. researchgate.net While these activities have not been specifically demonstrated for this compound, its structural similarity to these other bioactive lipids suggests that it may have functions beyond its role as a pheromone. It is plausible that, in addition to its function in long-distance communication, it could also play a role in close-range interactions, such as courtship, or have antimicrobial properties that protect the producing organism or its eggs.
Further research is needed to investigate the potential for novel biological activities of this compound. This could involve screening the compound against a panel of microbial pathogens or testing its effects on various physiological processes in insects and other organisms. The discovery of new biological functions would not only enhance our understanding of the chemical ecology of the organisms that produce it but could also lead to the development of new applications in medicine or agriculture.
Advanced Computational Modeling for Structure-Function Prediction of Octadecadienols and Their Receptor Interactions
The biological activity of a pheromone is dependent on its precise interaction with a specific olfactory receptor (OR) in the receiving organism. nih.gov Understanding the molecular basis of this interaction is crucial for predicting the activity of related compounds and for designing new molecules that can be used to manipulate insect behavior. Advanced computational modeling techniques, such as molecular docking and homology modeling, are becoming increasingly important tools for studying these interactions. mdpi.comnih.gov
Since the three-dimensional structures of most insect ORs have not been experimentally determined, homology modeling is often used to create a theoretical model of the receptor based on the known structure of a related protein. mdpi.com This model can then be used in molecular docking simulations to predict how a ligand, such as this compound, binds to the receptor. nih.gov These simulations can provide valuable insights into the specific amino acid residues that are important for binding and can help to explain the specificity of the receptor for a particular pheromone.
Quantitative structure-activity relationship (QSAR) studies can also be used to understand the relationship between the chemical structure of a series of octadecadienols and their biological activity. mdpi.com By correlating variations in chemical properties (such as chain length, the position and geometry of double bonds, and the nature of the functional group) with changes in activity, it is possible to develop models that can predict the activity of novel compounds. nih.gov This information can be used to design more potent and selective pheromone analogues for use in pest management.
Interdisciplinary Research Gaps and Future Prospects in Chemical Ecology and Sustainable Chemistry
The study of this compound sits (B43327) at the intersection of several scientific disciplines, including chemical ecology, biochemistry, molecular biology, and sustainable chemistry. While significant progress has been made in understanding the general principles of pheromone biosynthesis and perception, there are still many unanswered questions and research gaps that need to be addressed through interdisciplinary collaboration.
A major gap is the lack of detailed knowledge about the specific biosynthetic pathways and evolutionary origins of many pheromone components, including this compound. Filling this gap will require a combination of comparative omics, detailed biochemical characterization of enzymes, and phylogenetic analyses.
Another significant challenge is the development of highly efficient and scalable biotechnological production systems for specific pheromones. While proof-of-concept studies have been successful, further optimization of microbial strains and plant varieties is needed to achieve commercially viable yields. nih.govnih.gov This will require a close collaboration between molecular biologists, metabolic engineers, and chemical engineers.
From a chemical ecology perspective, there is a need for a more comprehensive understanding of the full range of biological activities of pheromones and other semiochemicals. Investigating potential non-pheromonal functions of compounds like this compound could reveal new ecological roles and open up new avenues for application.
Finally, the integration of computational modeling with experimental studies will be crucial for accelerating the pace of discovery in pheromone research. Predictive models of pheromone-receptor interactions can guide experimental work and help in the design of new and more effective pest management tools. The continued development of these interdisciplinary approaches holds great promise for advancing our fundamental understanding of chemical communication and for developing innovative and sustainable solutions to real-world problems.
Q & A
Q. How can researchers design experiments to synthesize Octadeca-6,9-dien-1-ol with high regioselectivity?
To achieve regioselective synthesis, consider the following steps:
- Catalyst Selection : Use transition-metal catalysts (e.g., palladium or nickel) to control double-bond positioning, as seen in analogous diene alcohol syntheses .
- Reaction Optimization : Adjust temperature, solvent polarity, and reaction time to favor kinetic over thermodynamic products. For example, low temperatures may stabilize intermediates and improve selectivity .
- Characterization : Confirm regioselectivity via and NMR to analyze alkene proton shifts and carbon environments .
Q. What spectroscopic methods are optimal for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use NMR to identify alkene protons (δ 5.3–5.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm). NMR can confirm double-bond positions via allylic carbon shifts .
- Infrared (IR) Spectroscopy : Detect O-H stretching (~3200–3600 cm) and C=C stretching (~1650 cm) .
- Purity Validation : Combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities and quantify purity (>95% recommended for reproducibility) .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures using chromatographic methods?
- Internal Standards : Use structurally similar compounds (e.g., octadecanol) to normalize retention time variations in GC or HPLC .
- Calibration Curves : Prepare serial dilutions of pure this compound to establish linearity (R > 0.99) across expected concentration ranges .
- Detector Selection : Employ flame ionization detection (FID) for GC due to its sensitivity to hydrocarbons, or UV-Vis detectors in HPLC if derivatized to enhance absorbance .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact. Use chemical splash goggles for eye protection .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as prolonged exposure may cause respiratory irritation .
- Storage : Keep in airtight containers away from ignition sources (flash point ~150°C) and incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can mechanistic studies elucidate the degradation pathways of this compound under varying environmental conditions?
- Oxidative Stability Tests : Expose the compound to UV light, oxygen, or reactive oxygen species (ROS) and monitor degradation via GC-MS. Identify byproducts like aldehydes or ketones .
- Kinetic Analysis : Perform Arrhenius studies at elevated temperatures to extrapolate degradation rates under ambient conditions .
- Isotopic Labeling : Use -labeled water or -labeled substrates to trace oxidation or hydrolysis pathways .
Q. How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Systematic Replication : Repeat measurements using standardized methods (e.g., differential scanning calorimetry for melting points) .
- Purity Verification : Cross-check sample purity via NMR and GC-MS to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets from peer-reviewed studies and identify outliers using statistical tools like Grubbs’ test .
Q. What methodologies are recommended for assessing the environmental impact of this compound in aquatic systems?
- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna or algae to determine LC values .
- Biodegradation Studies : Use OECD 301B guidelines to measure biological oxygen demand (BOD) over 28 days .
- Partition Coefficients : Calculate log (octanol-water) to predict bioaccumulation potential .
Q. How can computational modeling predict the interaction of this compound with biological membranes or enzymes?
- Molecular Dynamics (MD) Simulations : Model lipid bilayer systems to study insertion dynamics and membrane fluidity changes .
- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes like lipoxygenases or cytochrome P450 .
- QSAR Models : Develop quantitative structure-activity relationships to correlate structural features (e.g., chain length, double bonds) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
